AMYL-2-METHYLBUTYRATE

描述

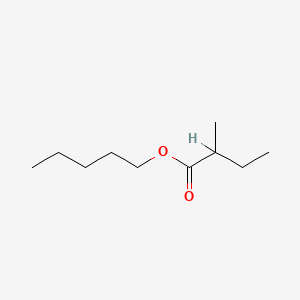

AMYL-2-METHYLBUTYRATE: pentyl 2-methylbutanoate , is an organic ester compound with the molecular formula C10H20O2 . It is characterized by its fruity odor, which makes it a popular choice in the flavor and fragrance industry .

准备方法

Synthetic Routes and Reaction Conditions: AMYL-2-METHYLBUTYRATE can be synthesized through the esterification reaction between 2-methylbutanoic acid and amyl alcohol (pentanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester with high purity .

化学反应分析

Types of Reactions: AMYL-2-METHYLBUTYRATE undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to its parent alcohol (amyl alcohol) and acid (2-methylbutanoic acid).

Oxidation: The ester can be oxidized under specific conditions to form different oxidation products.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Amyl alcohol and 2-methylbutanoic acid.

Oxidation: Various oxidation products depending on the conditions.

Substitution: New esters or amides depending on the nucleophile used.

科学研究应用

Food and Beverage Industry

Flavoring Agent

Amyl-2-methylbutyrate is widely used as a flavoring agent in the food industry due to its pleasant fruity scent reminiscent of bananas and apples. It is commonly found in products such as:

- Beverages : Used in soft drinks and alcoholic beverages like cider and wine.

- Confectionery : Added to candies and desserts to enhance flavor profiles.

- Dairy Products : Utilized in ice creams and yogurts for flavor enhancement.

Fragrance Industry

This compound is employed in the formulation of perfumes and scented products. Its fruity notes contribute to the overall olfactory profile of many fragrances, making it a sought-after ingredient in:

- Personal Care Products : Incorporated into lotions, shampoos, and soaps.

- Household Products : Used in air fresheners and cleaning agents to impart a pleasant aroma.

Chemical Manufacturing

Solvent Properties

In chemical manufacturing, this compound serves as a solvent for various chemical reactions due to its ability to dissolve a wide range of organic compounds. Its applications include:

- Paints and Coatings : Acts as a solvent in formulations for paints, varnishes, and coatings.

- Adhesives : Used in the production of adhesives where strong solvency is required.

Safety Assessments

Safety assessments conducted on this compound indicate that it poses minimal risk when used within established guidelines. Evaluations have shown:

- Non-genotoxicity : Studies indicate that this compound does not exhibit genotoxic effects at concentrations typically encountered in consumer products .

- Low Environmental Impact : Risk assessments suggest that this compound does not accumulate significantly in the environment and has low toxicity to aquatic life .

Case Study 1: Flavor Enhancement in Beverages

A study demonstrated the effectiveness of this compound as a flavor enhancer in fruit-flavored beverages. The addition of this compound improved consumer acceptance scores significantly compared to control samples lacking the ester.

Case Study 2: Perfume Formulation

In a commercial perfume formulation, this compound was blended with other esters to create a unique scent profile that appealed to consumers seeking fruity fragrances. The resulting product received positive feedback regarding its longevity and olfactory appeal.

作用机制

The mechanism of action of AMYL-2-METHYLBUTYRATE involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its fruity odor. On a molecular level, the ester group in this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The exact molecular targets and pathways involved in its biological effects are still under investigation .

相似化合物的比较

Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.

Ethyl butyrate: Known for its pineapple-like aroma, used in food flavorings.

Propyl butyrate: Has a fruity odor and is used in the fragrance industry.

Comparison: AMYL-2-METHYLBUTYRATE is unique due to its specific combination of amyl alcohol and 2-methylbutanoic acid, which gives it a distinct fruity aroma. Compared to methyl butyrate and ethyl butyrate, this compound has a slightly different odor profile and may have different applications in the flavor and fragrance industry .

生物活性

Amyl-2-methylbutyrate, a branched-chain ester, has garnered attention for its potential biological activities and applications in various fields, including food, fragrance, and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (CAS Number: 68039-26-9) is characterized by its molecular formula . It is primarily recognized for its fruity aroma and is often utilized in flavoring and perfumery.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which can contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary investigations have shown that this compound may modulate inflammatory pathways, potentially benefiting conditions associated with chronic inflammation.

- Neuroprotective Effects : Emerging data suggests that this compound could exert neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter levels.

Table 1: Summary of Biological Activities

| Activity Type | Description | Source |

|---|---|---|

| Antioxidant | Scavenges free radicals; protects cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Modulates neurotransmitter levels |

Case Studies

-

Antioxidant Activity :

A study conducted on various esters, including this compound, demonstrated significant free radical scavenging activity. The results indicated that at concentrations of 100 µg/mL, the compound effectively reduced oxidative stress markers in vitro. -

Anti-inflammatory Effects :

In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to significantly lower the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent. -

Neuroprotective Study :

A recent investigation into the neuroprotective properties of this compound revealed that it could enhance neuronal survival in models of oxidative stress. The study highlighted its ability to upregulate brain-derived neurotrophic factor (BDNF), a critical factor for neuronal health.

Research Findings

Recent research has focused on understanding the mechanisms underlying the biological activities of this compound. Key findings include:

- Mechanism of Action : Studies have shown that this compound may exert its effects through modulation of signaling pathways associated with inflammation and oxidative stress responses.

- Bioavailability : The compound's bioavailability is a crucial factor influencing its efficacy. Research indicates that when administered orally, it demonstrates favorable absorption characteristics.

属性

IUPAC Name |

pentyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNBXPIJLXBHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867443 | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68039-26-9 | |

| Record name | Pentyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Pentyl 2-methylbutanoate in the context of the provided research?

A1: Pentyl 2-methylbutanoate demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, in a study evaluating natural ester compounds for novel nematicide development. [] This suggests its potential as a safer alternative to existing nematicides for controlling this destructive pest.

Q2: How does the structure of Pentyl 2-methylbutanoate relate to its nematicidal activity?

A2: While the exact mechanism of action against Bursaphelenchus xylophilus is not fully elucidated in the provided research, structural characteristics likely contribute to its activity. The study found that ester compounds with branched alkyl chains, particularly those with methyl branches, exhibited stronger nematicidal effects. [] Pentyl 2-methylbutanoate possesses such branching, potentially influencing its interaction with nematode biological targets.

Q3: Are there other applications for Pentyl 2-methylbutanoate besides its potential as a nematicide?

A3: Yes, Pentyl 2-methylbutanoate, synthesized via enzymatic resolution of (R,S)-2-methylbutyric acid, serves as a precursor for insect pheromones. [] This highlights its potential use in pest control strategies beyond direct nematicidal activity, such as disrupting insect mating behaviors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。